REACTION_CXSMILES
|
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=O.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]([CH:19]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)O)=O)=[CH:13][CH:12]=1.COC1C=CC(C(C(C2C=CC=CC=2)O)=O)=CC=1.[NH2:45]C(N)=O>C(O)(=O)C>[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[N:45]=[C:4]([CH2:3][CH2:2][C:1]([OH:8])=[O:7])[O:6][C:19]=2[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[CH:13][CH:12]=1 |f:0.1.2|
|
Name
|
4-methoxybenzoin hemisuccinate
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O.COC1=CC=C(C=C1)C(=O)C(O)C1=CC=CC=C1.COC1=CC=C(C=C1)C(=O)C(O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 5.5 hours
|
Duration
|
5.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
EXTRACTION
|
Details
|
The liberated oil is extracted with ethyl acetate (3×)
|
Type
|
WASH
|
Details
|
The extracts are washed with water until neutral and
|
Type
|
EXTRACTION
|
Details
|
then extracted with saturated sodium carbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=1N=C(OC1C1=CC=CC=C1)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |